molecular formula C20H17ClN4O3S B3404642 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1234861-59-6

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B3404642
CAS RN: 1234861-59-6
M. Wt: 428.9
InChI Key: UBKLYJDDSISYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, antibacterial, and antifungal activity. It has also been shown to have neuroprotective and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide in lab experiments is its wide range of biochemical and physiological effects, which makes it a versatile compound for studying various diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide. One area of research could focus on identifying the specific enzymes and proteins that this compound targets, in order to better understand its mechanism of action. Another area of research could focus on developing more effective synthesis methods for this compound, in order to increase its yield and purity. Additionally, future research could focus on testing this compound in clinical trials, in order to determine its potential use in the treatment of various diseases.

Scientific Research Applications

This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as antibacterial and antifungal activity.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-2-10-24-18(14-4-3-5-17(11-14)25(27)28)12-22-20(24)29-13-19(26)23-16-8-6-15(21)7-9-16/h2-9,11-12H,1,10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKLYJDDSISYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Reactant of Route 2
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.